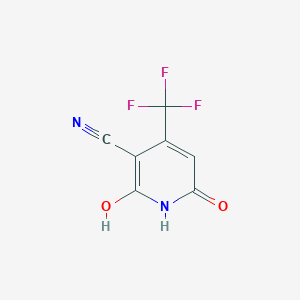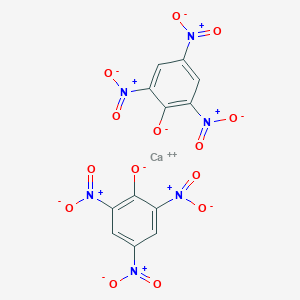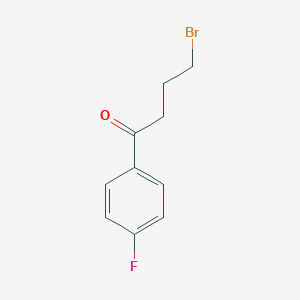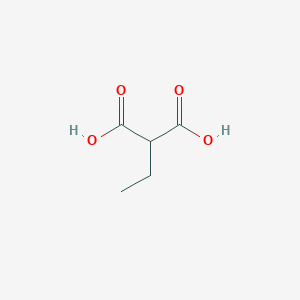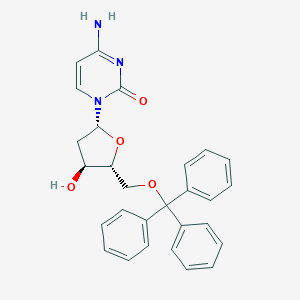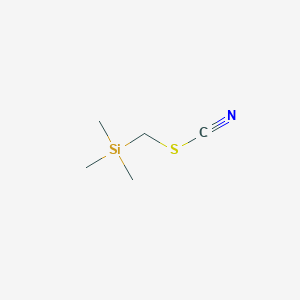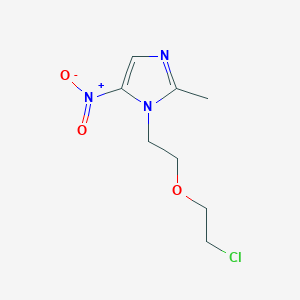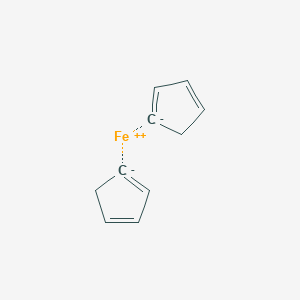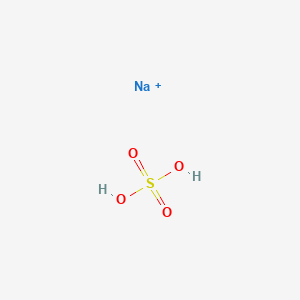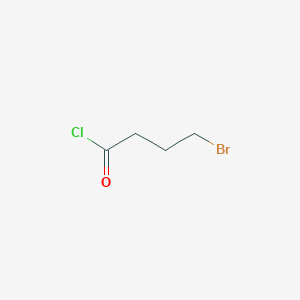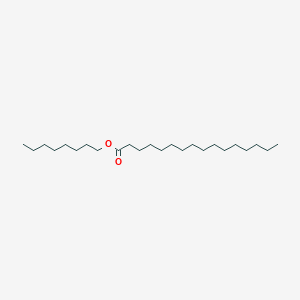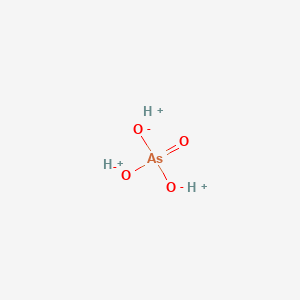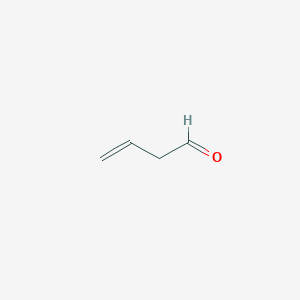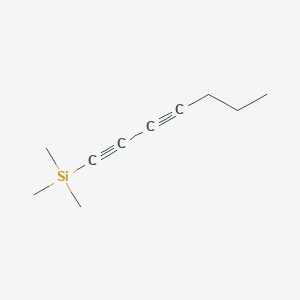
Hepta-1,3-diynyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-1,3-diynyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is a silane derivative that is used for its unique properties and functions. This compound is a colorless liquid that is soluble in organic solvents. It is a highly reactive compound that is used in various chemical reactions.
Wirkmechanismus
The mechanism of action of hepta-1,3-diynyl(trimethyl)silane is not fully understood. However, it is believed that it reacts with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of various organic compounds. Hepta-1,3-diynyl(trimethyl)silane is also believed to react with various electrophiles such as halogens and carbonyl compounds. The reaction results in the formation of various organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals. It is also believed that it does not have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. It is a highly reactive compound that can be used in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. It requires careful handling and storage. It is also a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research. One direction is the development of new materials using hepta-1,3-diynyl(trimethyl)silane. Siloxane polymers and organosilicon compounds have unique properties and are used in various applications. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new drugs. The unique properties of hepta-1,3-diynyl(trimethyl)silane can be used to develop drugs that target specific diseases. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new catalysts. The high reactivity of hepta-1,3-diynyl(trimethyl)silane can be used to develop catalysts that are more efficient and selective.
Conclusion:
Hepta-1,3-diynyl(trimethyl)silane is a highly reactive and versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and the development of new materials. The mechanism of action and biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals and does not have any significant effects on the environment. The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research, including the development of new materials, drugs, and catalysts.
Synthesemethoden
The synthesis of hepta-1,3-diynyl(trimethyl)silane involves the reaction of trimethylsilylacetylene with 1,3-dibromo-5,5-dimethylhydantoin. This reaction results in the formation of hepta-1,3-diynyl(trimethyl)silane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of hepta-1,3-diynyl(trimethyl)silane can be increased by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Hepta-1,3-diynyl(trimethyl)silane is widely used in scientific research. It is used as a reagent in various chemical reactions. It is used in the synthesis of various organic compounds. It is also used in the development of new materials. Hepta-1,3-diynyl(trimethyl)silane is used in the synthesis of siloxane polymers. These polymers have unique properties and are used in various applications such as coatings, adhesives, and sealants. Hepta-1,3-diynyl(trimethyl)silane is also used in the synthesis of organosilicon compounds. These compounds have applications in various fields such as medicine, electronics, and agriculture.
Eigenschaften
CAS-Nummer |
19024-47-6 |
|---|---|
Produktname |
Hepta-1,3-diynyl(trimethyl)silane |
Molekularformel |
C10H16Si |
Molekulargewicht |
164.32 g/mol |
IUPAC-Name |
hepta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
YIHFGRVPDLKPJW-UHFFFAOYSA-N |
SMILES |
CCCC#CC#C[Si](C)(C)C |
Kanonische SMILES |
CCCC#CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



